2-(Pyridin-2-ylmethyl)azepane
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Overview
Description
2-(Pyridin-2-ylmethyl)azepane is an organic compound that belongs to the class of heterocyclic amines It features a seven-membered azepane ring with a pyridin-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-ylmethyl)azepane typically involves the cyclization of appropriate precursors. One common method is the reaction of pyridin-2-ylmethylamine with a suitable azepane precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound, minimizing by-products and optimizing yield.
Chemical Reactions Analysis
Types of Reactions: 2-(Pyridin-2-ylmethyl)azepane undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azepane ring or the pyridine moiety.
Common Reagents and Conditions:
Oxidation: Copper catalysts and water under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Pyridin-2-yl-methanone derivatives.
Reduction: Pyridin-2-ylmethylamine derivatives.
Substitution: Functionalized azepane and pyridine derivatives.
Scientific Research Applications
2-(Pyridin-2-ylmethyl)azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylmethyl)azepane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine moiety can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.
Comparison with Similar Compounds
4-(Pyridin-2-ylmethyl)azepane: Similar structure but with the pyridin-2-ylmethyl group at a different position.
2-(Pyridin-2-yl)azepane: Lacks the methyl group, leading to different chemical properties.
Azepane: The parent compound without the pyridin-2-ylmethyl substituent.
Uniqueness: 2-(Pyridin-2-ylmethyl)azepane is unique due to the presence of both the azepane ring and the pyridin-2-ylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-2-6-11(13-8-4-1)10-12-7-3-5-9-14-12/h3,5,7,9,11,13H,1-2,4,6,8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMACVRBAKZRSSC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)CC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60398253 |
Source
|
Record name | 2-(pyridin-2-ylmethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527674-23-3 |
Source
|
Record name | 2-(pyridin-2-ylmethyl)azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60398253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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